4-bromo-1H-pyrazolo[3,4-b]pyridine
Overview
Description
4-bromo-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound . It is a derivative of pyrazolo[3,4-b]pyridine, a group of compounds that present two possible tautomeric forms: the 1H- and 2H-isomers .
Synthesis Analysis
Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . The synthetic strategies and approaches to 1H-pyrazolo pyridine derivatives have been reported extensively from 2017 to 2021 .Molecular Structure Analysis
Pyrazolo[3,4-b]pyridines are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners (the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]), which are the possible fusions of a pyrazole and a pyridine ring .Scientific Research Applications
Synthesis and Biomedical Applications
4-bromo-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound with significant relevance in biomedical research. A review of over 300,000 1H-pyrazolo[3,4-b]pyridines, including this compound, highlights their diverse biomedical applications. These compounds are synthesized using various methods, starting from preformed pyrazole or pyridine, and have shown potential in different biomedical contexts (Donaire-Arias et al., 2022).
Development of Polyheterocyclic Ring Systems
This compound has been used as a precursor in synthesizing new polyheterocyclic ring systems. These systems have been constructed through various chemical reactions, leading to the formation of derivatives with potential biological properties, such as antibacterial capabilities (Abdel‐Latif et al., 2019).
Synthesis of Antibacterial and Antioxidant Candidates
Another study focused on the synthesis of novel 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine linked sulfonamide derivatives. These compounds showed promising antibacterial and antioxidant properties, highlighting the potential of this compound derivatives in developing new therapeutic agents (Variya et al., 2019).
Synthesis of C-4 Substituted Pyrazolo[3,4-b]pyridine Nucleosides
The compound has also been utilized in the synthesis of C-4 substituted pyrazolo[3,4-b]pyridine nucleosides. These nucleosides were synthesized through nucleophilic displacement and glycosylation processes, and evaluated for biological activities, including their effects on purine and pyrimidine nucleotide biosynthesis (Sanghvi et al., 1989).
Development of Fluorine-Containing Derivatives
Methods for synthesizing fluorine-containing pyrazolo[3,4-b]pyridinones have also been developed, using this compound derivatives. The study demonstrates the chemical versatility of these compounds and their potential as drug precursors (Golubev et al., 2011).
Ultrasound-Promoted Synthesis of Fused Polycyclic Derivatives
The use of ultrasound-promoted synthesis techniques has been explored to create fused polycyclic derivatives of this compound. This method has shown to be efficient in terms of reaction time and yield, further expanding the compound's application in chemical synthesis (Nikpassand et al., 2010).
Mechanism of Action
Target of Action
The primary targets of 4-bromo-1H-pyrazolo[3,4-b]pyridine are Tropomyosin receptor kinases (TRKs). TRKs are associated with the proliferation and differentiation of cells . They are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain .
Mode of Action
This compound interacts with its targets, the TRKs, by inhibiting their activities. For instance, one of the synthesized derivatives of this compound, compound C03, showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line .
Biochemical Pathways
Once TRKs are activated, the intramembrane kinase domain is phosphorylated and the downstream signal transduction pathways (including Ras/Erk, PLC-γ, and PI3K/Akt) are triggered . These pathways are associated with the proliferation, differentiation, and survival of cells .
Pharmacokinetics
Compound c03, a derivative of this compound, possessed good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9 .
Result of Action
The result of the action of this compound is the inhibition of the proliferation of certain cell lines. For example, compound C03 inhibited the proliferation of the Km-12 cell line .
Biochemical Analysis
Biochemical Properties
4-bromo-1H-pyrazolo[3,4-b]pyridine has been found to interact with Tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells . The continuous activation and overexpression of TRKs can lead to cancer, making this compound a potential candidate for cancer treatment .
Cellular Effects
In cellular processes, this compound has been shown to inhibit the proliferation of certain cell lines . For instance, it has demonstrated inhibitory activity against the Km-12 cell line with an IC50 value of 0.304 μM .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of TRKA, a subtype of TRKs . This inhibition disrupts the downstream signal transduction pathways associated with cell proliferation, differentiation, and survival .
Temporal Effects in Laboratory Settings
It has been noted that the compound possesses good plasma stability .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models have not been detailed in the literature, the compound’s potential for further exploration has been acknowledged .
Properties
IUPAC Name |
4-bromo-1H-pyrazolo[3,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-1-2-8-6-4(5)3-9-10-6/h1-3H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFQAGXECPOKFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Br)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671969 | |
Record name | 4-Bromo-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856859-49-9 | |
Record name | 4-Bromo-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-1H-pyrazolo[3,4-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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